![molecular formula C11H12N4O B1487013 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 117100-92-2](/img/structure/B1487013.png)
6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
“6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one” is a compound that is part of the pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines class . These are types of bicyclic [6 + 6] systems .
Synthesis Analysis
The synthesis of this compound and its analogs involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound involves two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The chemical reactions of this compound involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . There are also proposed mechanisms of unexpected synthetic routes .Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have developed methods for synthesizing novel dihydropyrazolopyrimidinone derivatives starting from pyrimidinone compounds, exploring their pharmacological properties including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These derivatives have shown high physiological activity, especially in cardiovascular applications (Önal, Ceran, & Şahin, 2008).
Crystal Structure Analysis
Studies on the crystal structure of pyrimidinone derivatives reveal significant electronic polarization, showcasing the compounds' potential in forming stable hydrogen-bonded structures. This structural insight is crucial for the development of new materials and pharmaceuticals (Orozco, Insuasty, Cobo, & Glidewell, 2009; Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Tautomeric Studies
Research on pyrimidin-4-one derivatives, including their tautomeric forms, sheds light on the compounds' chemical behavior and their hydrogen-bonding interactions. These findings are essential for understanding the compounds' reactivity and potential applications in chemical synthesis (Gerhardt, Tutughamiarso, & Bolte, 2011).
Supramolecular Assemblies
Pyrimidine derivatives have been utilized in constructing novel crown-containing hydrogen-bonded supramolecular assemblies. These structures are investigated for their potential in various applications, including materials science and catalysis (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antimicrobial Activity
Some synthesized pyrimidine derivatives have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential in developing new antimicrobial agents (Guna & Purohit, 2012).
properties
IUPAC Name |
4-amino-2-(4-methylanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASXONFDKRFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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